Bisphenol P
Overview
Description
Bisphenol P is a diarylmethane.
Mechanism of Action
Target of Action
Bisphenol P, like its analog Bisphenol A (BPA), is known to interact with estrogen receptors (ERs) in the body . It acts as a partial agonist of ERs, activating the N-terminal activation function 1 . This interaction with ERs is a key aspect of Bisphenol P’s mechanism of action.
Mode of Action
Bisphenol P interacts with its targets, the estrogen receptors, in a manner that differs from the natural hormone 17-β estradiol . The compound can act as a weak agonist or antagonist on these receptors, depending on the specific context . This dual mode of action allows Bisphenol P to influence a variety of physiological processes.
Biochemical Pathways
Bisphenol P, through its interaction with estrogen receptors, can affect several biochemical pathways. It has been shown to influence protein synthesis, amino acid metabolism, and energy metabolism . These effects can lead to changes in cellular function and potentially contribute to various health effects.
Pharmacokinetics
It is known that bisphenols, in general, undergo glucuronidation, a major elimination process that converts these compounds into hydrophilic molecules that are excreted in the urine .
Result of Action
The molecular and cellular effects of Bisphenol P’s action are diverse and can vary depending on the specific context. For example, Bisphenol P has been shown to affect glucose metabolism, onset and progression of several tumors, and immune function by binding different receptors, modulating transcription factors, and inducing epigenetic changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bisphenol P. For instance, the compound’s effects can be influenced by its concentration in the environment, as well as by the presence of other chemicals . Additionally, Bisphenol P can be released into the environment from various sources, including manufacturing plant effluent discharge .
Biological Activity
Bisphenol P (BPP) is a synthetic organic compound belonging to the bisphenol family, which includes well-known endocrine disruptors like Bisphenol A (BPA). Research into BPP has gained traction due to its structural similarities with BPA and its potential biological effects. This article explores the biological activity of BPP, focusing on its mechanisms of action, effects on cellular processes, and implications for human health.
Chemical Structure and Properties
BPP is characterized by its chemical structure, which includes two phenolic groups connected by a propane bridge. This configuration allows BPP to interact with various biological targets, similar to other bisphenols. The molecular formula for BPP is .
Endocrine Disruption
BPP exhibits endocrine-disrupting properties similar to BPA. It has been shown to bind to estrogen receptors (ERs), albeit with a lower affinity compared to BPA. Studies indicate that BPP can activate ERα and ERβ, leading to estrogen-like effects in target tissues . This interaction can potentially influence reproductive health and development.
Oxidative Stress and Apoptosis
Recent studies have demonstrated that BPP induces oxidative stress in renal tissues. For instance, one study reported that exposure to BPP significantly increases markers of oxidative stress and apoptosis in kidney cells . The compound appears to inhibit autophagy, exacerbating cellular damage and contributing to kidney injury.
Cellular Studies
In vitro studies reveal that BPP affects various cellular functions:
- DNA Fragmentation : Similar to BPA, BPP has been observed to cause DNA fragmentation in HepG2 cells at noncytotoxic concentrations .
- Cell Proliferation : BPP influences cell proliferation in breast cancer cell lines, suggesting potential tumorigenic properties linked to its estrogenic activity .
Metabolic Pathways
BPP exposure is associated with alterations in several metabolic pathways. High-resolution metabolomics studies have identified significant metabolic perturbations related to aromatic amino acid metabolism and xenobiotic metabolism following BPP exposure . These changes may have implications for stress responses, inflammation, and reproductive health.
Human Health Implications
Epidemiological studies have begun to explore the impact of bisphenol analogs like BPP on human health. One study highlighted associations between maternal exposure to BPA/BPF and metabolic disturbances in pregnant women, emphasizing the need for further research into the effects of BPP specifically .
Data Summary
The following table summarizes key findings from recent studies on the biological activity of Bisphenol P:
Properties
IUPAC Name |
4-[2-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16,25-26H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXXQTYGFOHYPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058693 | |
Record name | Bisphenol P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167-51-3 | |
Record name | Bisphenol P | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2167-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisphenol P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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